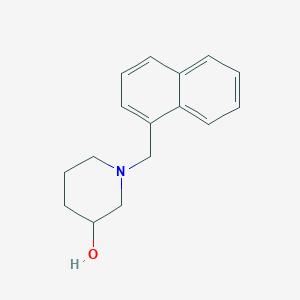

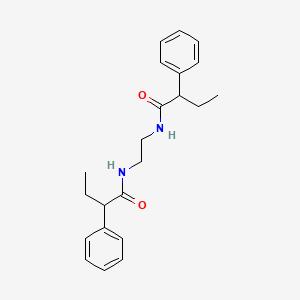

![molecular formula C19H14ClNO2S2 B5151529 2-chloro-10-[(4-methylphenyl)sulfonyl]-10H-phenothiazine CAS No. 61654-43-1](/img/structure/B5151529.png)

2-chloro-10-[(4-methylphenyl)sulfonyl]-10H-phenothiazine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-chloro-10-[(4-methylphenyl)sulfonyl]-10H-phenothiazine is a derivative of the phenothiazine family, a group of compounds known for their diverse chemical properties and applications in various fields. Phenothiazines have been extensively studied for their biological activities and chemical behavior, making them valuable in both medicinal chemistry and material science.

Synthesis Analysis

The synthesis of phenothiazine derivatives typically involves the Smiles rearrangement, as demonstrated in the synthesis of bioactive fluorinated 10H-phenothiazines and their sulfone derivatives. This process involves the reaction of substituted 2-amino-3-fluorobenzenethiols with o-halonitrobenzenes, followed by formylation and the generation of 1-nitro/1-halo-10H-phenothiazines. Sulfone derivatives are then synthesized by oxidation of 10H-phenothiazines with hydrogen peroxide in glacial acetic acid (Dixit, Gautam, & Gautam, 2008).

Molecular Structure Analysis

The molecular structure of phenothiazine derivatives can be elucidated through various spectroscopic techniques. For instance, the structure and ^13C chemical shift assignments of nitration products of 2-chloro-10-methylphenothiazine have been determined, highlighting the substitution patterns and providing insight into the electronic structure of these compounds (Jovanovic et al., 1986).

Chemical Reactions and Properties

Phenothiazines undergo various chemical reactions, including nitration, sulfonation, and oxidation, leading to a wide range of derivatives with diverse properties. The synthesis and biological activities of some new phenothiazines, their sulfones, and ribofuranosides illustrate the chemical versatility of phenothiazines. These reactions involve the initial formation of phenothiazines through Smiles rearrangement, followed by the preparation of ribofuranosides and sulfones via specific treatments (Dixit, Gautam, & Gautam, 2007).

properties

IUPAC Name |

2-chloro-10-(4-methylphenyl)sulfonylphenothiazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14ClNO2S2/c1-13-6-9-15(10-7-13)25(22,23)21-16-4-2-3-5-18(16)24-19-11-8-14(20)12-17(19)21/h2-12H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBCQQYLMOXWKOL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2C3=CC=CC=C3SC4=C2C=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14ClNO2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50367958 |

Source

|

| Record name | 10H-Phenothiazine, 2-chloro-10-[(4-methylphenyl)sulfonyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50367958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

387.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

10H-Phenothiazine, 2-chloro-10-[(4-methylphenyl)sulfonyl]- | |

CAS RN |

61654-43-1 |

Source

|

| Record name | 10H-Phenothiazine, 2-chloro-10-[(4-methylphenyl)sulfonyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50367958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-methylphenyl)-4-[3-oxo-3-(4-phenyl-1-piperazinyl)propyl]benzenesulfonamide](/img/structure/B5151461.png)

![3-(dimethylamino)-N-({1-[2-(2-methoxyphenyl)ethyl]-4-piperidinyl}methyl)-N-methylbenzamide](/img/structure/B5151473.png)

![N-cyclopropyl-1'-[(2E)-3-(4-hydroxy-3-methoxyphenyl)-2-propen-1-yl]-1,4'-bipiperidine-4-carboxamide](/img/structure/B5151482.png)

![N-(2-methoxydibenzo[b,d]furan-3-yl)-3-nitrobenzamide](/img/structure/B5151488.png)

![N-(4-methylphenyl)-2-[(5-nitro-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B5151491.png)

![N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-4-propoxybenzamide](/img/structure/B5151513.png)

![4-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-propylpyridine hydrobromide](/img/structure/B5151521.png)

![methyl 3-({[(4-methyl-6-phenyl-2-pyrimidinyl)thio]acetyl}amino)benzoate](/img/structure/B5151527.png)

![2-[(4-chlorophenyl)thio]-N-{2-[(2-furylmethyl)thio]ethyl}acetamide](/img/structure/B5151532.png)